1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and can be carried out under mild conditions, often using copper(I) as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the ethylcyclobutyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various reduced triazole derivatives.
Scientific Research Applications
1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Ethylcyclobutyl)methanamine
- N-[(1-ethylcyclobutyl)methyl]-N’-1H-1,2,4-triazol-3-ylurea
Uniqueness
1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine stands out due to its specific combination of the ethylcyclobutyl group and the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-[(1-Ethylcyclobutyl)methyl]-1H-1,2,3-triazol-4-amine (CAS No. 1882014-61-0) is a triazole compound that has garnered interest in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
- Molecular Formula : C9H16N4
- Molecular Weight : 180.25 g/mol
- CAS Number : 1882014-61-0
Biological Activities
The biological activities of this compound have been explored in various studies, focusing on its potential as an anticancer agent and its effects on microbial growth.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. A study on related triazole compounds demonstrated that modifications in the structure can lead to enhanced cytotoxicity against various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
This compound | MCF-7 (breast cancer) | Not yet reported | Potentially active |
Related Triazole | A2058 (melanoma) | 0.58 | Strong anticancer activity |
The structure-activity relationship (SAR) suggests that the presence of the triazole ring and specific substituents significantly influence the compound's potency against cancer cells .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The compound's potential as an antifungal agent is particularly noteworthy, given the structural similarities to known antifungal triazoles like fluconazole.
Pathogen | Activity | Reference |
---|---|---|
Candida albicans | Inhibition observed | |
Staphylococcus aureus | Moderate inhibition |
The precise mechanism of action for this compound remains under investigation. However, triazole compounds generally function by inhibiting enzymes critical for cell wall synthesis in fungi or by interfering with cellular metabolism in cancer cells.
Case Studies
Several studies have highlighted the potential applications of triazole derivatives in clinical settings:
- Anticancer Efficacy : A comparative study of various triazole derivatives showed that those with bulky side chains exhibited enhanced cytotoxicity against breast and melanoma cancer cell lines.
- Antifungal Applications : Research into the antifungal properties of triazoles has led to promising results in treating resistant strains of Candida species.
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-[(1-ethylcyclobutyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H16N4/c1-2-9(4-3-5-9)7-13-6-8(10)11-12-13/h6H,2-5,7,10H2,1H3 |
InChI Key |
BSHZEPSTGHRZPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC1)CN2C=C(N=N2)N |
Origin of Product |
United States |
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